molecular formula C15H11Cl2N5O3S3 B11416374 5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11416374
M. Wt: 476.4 g/mol
InChI Key: KXNNJKGQQUPSIO-UHFFFAOYSA-N
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Description

5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrimidine ring, and various functional groups, including chloro, sulfanyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as cyanoacetamide with formamidine acetate.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11Cl2N5O3S3

Molecular Weight

476.4 g/mol

IUPAC Name

5-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H11Cl2N5O3S3/c1-28(24,25)14-18-6-10(17)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-4-2-3-5-9(8)16/h2-6H,7H2,1H3,(H,20,21,23)

InChI Key

KXNNJKGQQUPSIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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